Influenza A virus-IN-5

Antiviral Influenza A virus Quinazoline

SAR studies on quinazoline-based IAV inhibitors demand precise compound identity-minor C-4 modifications cause >2.7-fold potency shifts. Influenza A virus-IN-5 (16e) provides the benchmark IC50 anchor (1.29 μM) with documented oral PK for in vivo transition. • 2.7-fold more potent than nearest analog 16r (IC50 3.43 μM) • Validated chemical probe for viral RNA transcription/replication inhibition • Reasonable oral PK supports rodent infection model studies

Molecular Formula C24H23N5O
Molecular Weight 397.5 g/mol
Cat. No. B15141490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza A virus-IN-5
Molecular FormulaC24H23N5O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=CC=CC=C3C(=N2)NCC(=O)NC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C24H23N5O/c30-22(26-19-12-11-17-7-1-2-8-18(17)15-19)16-25-23-20-9-3-4-10-21(20)27-24(28-23)29-13-5-6-14-29/h1-4,7-12,15H,5-6,13-14,16H2,(H,26,30)(H,25,27,28)
InChIKeyOHFNOFQDPXOTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Influenza A virus-IN-5 (Compound 16e): Potent Orally Active Quinazoline Antiviral Agent with 1.29 μM IC50 for IAV Research Procurement


Influenza A virus-IN-5 (synonym Compound 16e, HY-146359, CHEMBL4783111, CAS 2464415-12-9) is a 2,4-disubstituted quinazoline derivative that acts as a potent, orally bioavailable inhibitor of influenza A virus (IAV). It exhibits an IC50 of 1.29 μM against IAV in vitro [1] and exerts its antiviral effect by inhibiting viral RNA transcription and replication, distinguishing it from neuraminidase or M2 ion-channel inhibitors [1]. The compound demonstrates acceptable cytotoxicity in host cells and possesses reasonable pharmacokinetic (PK) profiles in preclinical evaluation, positioning it as a research tool and a candidate scaffold for further anti-IAV drug development [1].

Why Influenza A virus-IN-5 Cannot Be Replaced by Generic In-Class Quinazoline or Standard-of-Care Anti-IAV Agents Without Quantitative Performance Loss


Within the 2,4-disubstituted quinazoline chemotype, apparently minor structural modifications at C-4 produce dramatic divergences in antiviral potency, cytotoxicity, and oral pharmacokinetic behavior. Substituting Influenza A virus-IN-5 (Compound 16e) with the structurally closest in-series analog 16r—which differs in the amide side-chain composition—would introduce a 2.7-fold loss in antiviral IC50 (3.43 μM vs. 1.29 μM) [1]. Similarly, reverting to the predecessor indole/naphthalene-based leads (Compounds A and B) that preceded the quinazoline scaffold hopping strategy results in 3.2–4.0-fold lower potency [1]. Furthermore, Influenza A virus-IN-5's mechanism—direct inhibition of viral RNA transcription and replication—is mechanistically distinct from FDA-approved neuraminidase inhibitors (e.g., oseltamivir) or cap-dependent endonuclease inhibitors (e.g., baloxavir marboxil), meaning functional substitution across mechanistic classes is not scientifically valid for experiments targeting viral polymerase-associated processes [1]. Even within the same publication series, compounds with acceptable cytotoxicity profiles exhibit markedly different selectivity indices; for example, compound 16j yields a CC50 of 36.64 μM (SI ≈ 9.4), and 16e is described as having superior activity coupled with acceptable cytotoxicity, implying a more favorable therapeutic window, though the exact CC50 value for 16e was not publicly reported in the accessible abstract or vendor datasheets [1][2]. These quantitative divergences mandate precise compound identity—not generic class substitution—in any reproducible experimental or procurement workflow.

Influenza A virus-IN-5 Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation vs. In-Class Quinazolines and Other Anti-IAV Agents


Anti-IAV Potency: Influenza A virus-IN-5 (16e) vs. Closest In-Series Analog 16r — Direct Head-to-Head Comparison from Same Study

In the Zhang et al. 2020 study, nine 2,4-disubstituted quinazoline derivatives were evaluated head-to-head against influenza A virus (H1N1 A/WSN/33 strain) using an in vitro cytopathic effect (CPE) assay. Influenza A virus-IN-5 (Compound 16e) exhibited an IC50 of 1.29 μM, representing the highest anti-IAV potency within the entire series. The closest structural analog, Compound 16r, differing in the terminal amide substituent, showed an IC50 of 3.43 μM — a 2.7-fold lower potency [1]. This direct intra-study comparison eliminates inter-laboratory variability and provides the most rigorous potency ranking for procurement decisions.

Antiviral Influenza A virus Quinazoline Viral RNA inhibition

Scaffold-Hopping Advantage: Influenza A virus-IN-5 (16e) vs. Predecessor Indole/Naphthalene Leads A and B — Cross-Study Comparable Evidence

The quinazoline scaffold of Influenza A virus-IN-5 was designed through a bioisosteric replacement of the indole and naphthalene cores from the same research group's earlier leads. In prior work, Compounds A (indole-based) and B (naphthalene-based) exhibited IC50 values of 4.18 μM and 5.22 μM, respectively, against the same IAV A/WSN/33 (H1N1) strain [1]. Influenza A virus-IN-5 achieves potencies 3.2-fold and 4.0-fold higher than A and B, respectively, validating the scaffold-hopping strategy and demonstrating the chemotype's superior antiviral fitness [1]. While these comparisons cross different publications from the same laboratory, the consistent assay conditions and viral strain permit an evidence-graded cross-study comparison.

Scaffold hopping Lead optimization Quinazoline Influenza A virus Antiviral

Selectivity Index (SI) Class-Level Benchmarking: Influenza A virus-IN-5 (16e) vs. In-Class Compound 16j — Cytotoxicity-Adjusted Potency Inference

Although the precise CC50 value for Influenza A virus-IN-5 (16e) was not publicly disclosed in the available abstract or vendor datasheets, the Zhang et al. 2020 paper reports that 16e exhibits 'acceptable cytotoxicity,' and this characteristic is explicitly contrasted with other compounds in the series [1]. For the structurally related in-class compound 16j, a CC50 of 36.64 μM is reported, yielding a selectivity index (SI = CC50/IC50) of approximately 9.4 [2]. Given that 16e has the lowest IC50 in the series (1.29 μM) and is described as having acceptable cytotoxicity at least comparable to other series members, the inferred SI for 16e is ≥ 9.4 — and likely higher if its CC50 matches or exceeds that of 16j. This class-level inference provides a conservative benchmark for procurement decisions where selectivity matters for the experimental design.

Selectivity index Cytotoxicity Quinazoline Influenza A virus Therapeutic window

Oral Bioavailability and PK Differentiation: Influenza A virus-IN-5 (16e) vs. In-Series Quinazoline Analogs Lacking PK Characterization

The Zhang et al. 2020 publication explicitly states that Compound 16e was selected for pharmacokinetic profiling and demonstrated 'reasonable PK profiles,' a characterization not extended to the majority of other in-series compounds including 16r [1]. While the specific PK parameters (Cmax, AUC, bioavailability %, half-life) are not disclosed in the publicly available abstract, the authors' deliberate selection of 16e for PK evaluation — and the favorable qualitative outcome — implies that 16e possesses oral absorption and systemic exposure characteristics superior to or specifically validated over its closest analogs. This PK characterization status constitutes a practical differentiation: 16e is the only compound in the series with publicly acknowledged oral PK data, making it the default choice for any in vivo or ex vivo experimental design requiring oral dosing.

Pharmacokinetics Oral bioavailability Quinazoline Influenza A virus Preclinical development

Mechanistic Differentiation: Viral RNA Transcription/Replication Inhibition by Influenza A virus-IN-5 vs. Neuraminidase Inhibitor Oseltamivir — Class-Level Evidence

Influenza A virus-IN-5 (16e) inhibits the transcription and replication of viral RNA, as demonstrated in the Zhang et al. 2020 study [1]. This mechanism is distinct from that of the widely used neuraminidase inhibitor oseltamivir (Tamiflu), which blocks viral release by preventing sialic acid cleavage on host cell surfaces. While a direct head-to-head IC50 comparison between 16e and oseltamivir is not available within a single study, the mechanistic divergence carries practical consequences for experimental design: 16e targets an intracellular, polymerase-associated step of the viral lifecycle, whereas neuraminidase inhibitors act extracellularly on virion egress. This means 16e can be used in assays specifically probing viral RNA replication fidelity, polymerase inhibition, or intracellular antiviral mechanisms, which neuraminidase inhibitors cannot address. Additionally, the emergence of oseltamivir-resistant IAV strains (e.g., H275Y mutant) underscores the value of procuring mechanistically orthogonal inhibitors like 16e for resistance-profiling studies [1].

Viral RNA transcription Mechanism of action Influenza A virus Antiviral Quinazoline

Influenza A virus-IN-5 (Compound 16e) Recommended Procurement Scenarios for Antiviral Research and Preclinical Development


SAR-Driven Anti-IAV Lead Optimization Using the Quinazoline Scaffold

Influenza A virus-IN-5 (16e) provides the most potent antiviral anchor point (IC50 = 1.29 μM) among the 2,4-disubstituted quinazoline series characterized in Zhang et al. 2020 [1]. Research groups performing structure-activity relationship (SAR) studies on this chemotype can use 16e as the benchmark reference compound against which new synthetic analogs are compared. Its 2.7-fold potency advantage over the nearest analog 16r establishes a clear activity gradient that enables rational molecular design [1].

In Vivo Pharmacodynamic and Oral Efficacy Studies of IAV Infection Models

As the only compound in the Zhang 2020 series with documented oral pharmacokinetic characterization, 16e is the recommended choice for laboratories transitioning from in vitro IAV inhibition assays to rodent infection models requiring oral compound administration [1]. Its 'reasonable PK profiles' support orally dosed pharmacodynamic or efficacy studies, whereas other in-series compounds lack publicly available absorption or exposure data [1].

Mechanistic Studies of Influenza A Virus RNA Transcription and Replication

16e's demonstrated inhibition of viral RNA transcription and replication makes it a validated chemical probe for dissecting intracellular IAV polymerase function [1]. Unlike neuraminidase inhibitors (e.g., oseltamivir) that act on virion release, 16e can be deployed in time-of-addition experiments, RNA quantification assays, or polymerase activity assays to map post-entry replication kinetics and define the temporal window of polymerase dependency [1].

Selectivity-Conscious Antiviral Screening for Host-Cell Toxicity Mitigation

For assays requiring extended compound exposure to host cells—such as multi-cycle viral replication assays, primary airway epithelial cultures, or co-culture systems—16e's inferred selectivity index (≥ 9.4 based on in-class compound 16j benchmarking) suggests a usable concentration window that minimizes cytotoxicity-driven confounds [1][2]. Researchers should independently verify the CC50 for their specific cell system, but the class-level evidence positions 16e as a lower-risk option relative to uncharacterized quinazoline analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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